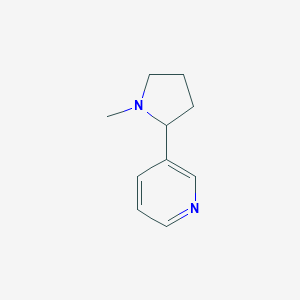

3-(1-Methylpyrrolidin-2-yl)pyridine

Overview

Description

Synthesis Analysis

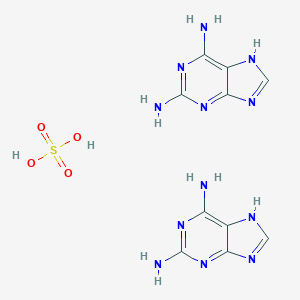

The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridine involves the conversion of nicotine into a more benign form, such as nicotinium sulfate, through the reaction with sulfuric acid. This process transforms the toxic alkaloid nicotine into a protic ionic liquid that serves as a biocompatible catalyst for selective acetylation of amines, highlighting the compound's potential in green chemistry and sustainable processes (Tamaddon & Azadi, 2017).

Molecular Structure Analysis

The molecular structure of this compound, particularly in its form as nicotinium sulfate, has been confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and CHN analysis. These analyses demonstrate the proton transfer to both N-methyl pyrrolidine and pyridine of nicotine, forming a structure that is both acidic and basic, which is crucial for its catalytic activity (Tamaddon & Azadi, 2017).

Chemical Reactions and Properties

The compound has shown to catalyze the acetylation of phenols, alcohols, and amines at room temperature, with a notable selectivity for the amine group in the presence of aminophenol. This catalytic behavior underlines its potential in synthetic organic chemistry, particularly in facilitating selective reactions without the need for stringent conditions (Tamaddon & Azadi, 2017).

Scientific Research Applications

Agricultural Benefits : A study found that 3-(1-methylpyrrolidin-2-yl) pyridine in Alstonia scholaris metabolites can enhance nutritional contents and plant defense in Vigna unguiculata. This discovery holds potential benefits for agriculture-based economies (Ahmad et al., 2020).

Chemistry of Iron Complexes : The iron complexes of derivatives of 2,6-di(5-tertbutylpyrazol-3-yl)-pyridine, which may include 3-(1-methylpyrrolidin-2-yl)pyridine, exhibit unique high-spin structures and hydrogen bonding. These characteristics lead to various structural forms like fluorite nets, 1D ladder structures, and homochiral self-penetrating helical networks (Roberts et al., 2014).

Biomedical Sensors and Catalysis : Research on 2,6-bis(pyrazolyl)pyridines and related ligands, potentially including this compound, indicates their applications in biomedical sensors and catalysis. These compounds are involved in multifunctional switches, biosensors, and functional soft materials (Halcrow, 2014).

Organocatalyst in Chemical Reactions : The compound (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole, related to this compound, has been used as an organocatalyst in the aldol reaction between acetone and various aldehydes, showing superior enantioselectivity (Tong et al., 2008).

Potential in Metal-Organic Frameworks : Pd(II), Pt(II), Ir(III), and Zn(II) complexes with 5-pyridine substituted N-methyl isoxazolidines, which could include this compound, show promising potential for metal-organic frameworks (Lysenko et al., 2001).

Biocompatible Catalyst : Nicotinium sulfate, derived from this compound, is highlighted as a biocompatible catalyst for selective acetylation of amines. This enables the synthesis of bio-renewable materials without loss of catalytic activity (Tamaddon & Azadi, 2017).

Mechanism of Action

Target of Action

3-(1-Methylpyrrolidin-2-yl)pyridine, also known as nicotine, is a prototypical agonist at nicotinic acetylcholine receptors (nAChR) where it dramatically stimulates neurons . These receptors are primarily found in the nervous system and play a crucial role in transmitting signals between neurons .

Mode of Action

Nicotine acts as an agonist at most nicotinic acetylcholine receptors (nAChR), meaning it binds to these receptors and activates them . This activation leads to an increase in the firing of neurons, which can result in various physiological effects depending on the location of the activated neurons .

Pharmacokinetics

The pharmacokinetics of nicotine involve its absorption, distribution, metabolism, and excretion (ADME). Nicotine is readily absorbed through the skin, lungs, and gastrointestinal tract . It is then distributed throughout the body, including the brain . Nicotine is metabolized in the liver and excreted in the urine . The bioavailability of nicotine can be influenced by various factors, including the route of administration and individual metabolic differences .

Action Environment

Environmental factors can influence the action, efficacy, and stability of nicotine. For example, nicotine decomposes relatively quickly under the influence of light and air . Additionally, individual factors such as genetic differences in metabolism can influence the efficacy of nicotine .

Safety and Hazards

“3-(1-Methylpyrrolidin-2-yl)pyridine” is classified as acutely toxic. It is fatal if inhaled, in contact with skin, or if swallowed . It is also toxic to aquatic life with long-lasting effects .

Future Directions

“3-(1-Methylpyrrolidin-2-yl)pyridine” is utilized as a therapeutic agent to eliminate smoking with the damage it does to health . This suggests potential future directions in the development of smoking cessation therapies.

properties

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048154 | |

| Record name | DL-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22083-74-5, 54-11-5 | |

| Record name | DL-Nicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22083-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotine, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022083745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nicotine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Nicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-nikotin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-(1-Methylpyrrolidin-2-yl)pyridine interact with metals, and what are the structural implications?

A1: Research indicates that this compound can act as a bidentate ligand, binding to metal ions like mercury. [] In the formation of the polymeric complex [HgBr2(C10H14N2)]n, each this compound molecule coordinates to two adjacent mercury atoms. [] The pyrrolidine nitrogen and the pyridine nitrogen of this compound form bonds with the mercury atoms, resulting in zigzag chains within the complex's structure. [] This binding behavior highlights the compound's ability to participate in coordination chemistry and form complexes with metal ions.

Q2: Can this compound be used in material science applications?

A2: Yes, studies have explored the use of this compound as a corrosion inhibitor in protective coatings for iron artifacts. [, ] Researchers incorporated this compound into Paraloid coatings applied to iron surfaces exposed to high humidity environments. [, ] The results indicated that the addition of this compound enhanced the corrosion resistance of the Paraloid coating, suggesting its potential as a corrosion inhibitor in such applications. [, ] This finding highlights the potential of this compound to improve the durability and longevity of materials susceptible to corrosion.

Q3: Are there any studies investigating the impact of this compound on plant physiology and defense mechanisms?

A3: Research suggests that this compound can influence plant metabolism and defense responses. [] Studies on Vigna unguiculata (cowpea) demonstrated that treatment with this compound led to an increase in vitamin and nutritional content, as well as changes in physiological parameters. [] Furthermore, the compound was found to upregulate defense-related genes, particularly those associated with the jasmonic acid pathway, indicating an enhanced defense response in the plant. [] These findings suggest a potential role of this compound in plant growth promotion and protection against biotic stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)